N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxy and nitrobenzamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE shares similarities with other benzamide derivatives and phenoxy compounds.
- Other similar compounds include various substituted benzamides and phenoxy derivatives with different functional groups.
Uniqueness
The uniqueness of N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24F3N3O4 |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C26H24F3N3O4/c1-16-5-8-20(13-17(16)2)36-24-10-7-19(26(27,28)29)15-21(24)30-25(33)18-6-9-22(23(14-18)32(34)35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,30,33) |
InChI Key |
YPDWYLCKUHZXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-])C |
Origin of Product |
United States |
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